molecular formula C20H22ClN3O2 B11462903 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

Cat. No.: B11462903
M. Wt: 371.9 g/mol
InChI Key: DGWMIOXUOBTHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

    Attachment of the Butanamide Side Chain: The final step involves the acylation of the quinazolinone derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbutanamide side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, helping to understand its absorption, distribution, metabolism, and excretion.

    Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide
  • N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide

Uniqueness

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide is unique due to the presence of the ethyl group on the butanamide side chain, which can influence its biological activity and physicochemical properties. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C20H22ClN3O2/c1-3-12(4-2)19(26)24-20-22-11-16-17(23-20)9-14(10-18(16)25)13-6-5-7-15(21)8-13/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,22,23,24,26)

InChI Key

DGWMIOXUOBTHQH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.